molecular formula C13H18Cl2N2O B3010567 1-(Chloroacetyl)-4-(3-methylphenyl)piperazine hydrochloride CAS No. 1171517-89-7

1-(Chloroacetyl)-4-(3-methylphenyl)piperazine hydrochloride

Cat. No.: B3010567
CAS No.: 1171517-89-7
M. Wt: 289.2
InChI Key: PLPSGSSBSPETLQ-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-4-(3-methylphenyl)piperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloroacetyl group and a 3-methylphenyl group attached to the piperazine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloroacetyl)-4-(3-methylphenyl)piperazine hydrochloride typically involves the reaction of 4-(3-methylphenyl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Chloroacetyl)-4-(3-methylphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.

    Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the chloroacetyl group.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups.

    Oxidation Reactions: N-oxides.

    Reduction Reactions: Secondary amines.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

1-(Chloroacetyl)-4-(3-methylphenyl)piperazine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotics, antidepressants, and antihistamines.

    Biological Research: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-4-(3-methylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The 3-methylphenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloroacetyl)-4-phenylpiperazine hydrochloride
  • 1-(Chloroacetyl)-4-(4-methylphenyl)piperazine hydrochloride
  • 1-(Chloroacetyl)-4-(2-methylphenyl)piperazine hydrochloride

Uniqueness

1-(Chloroacetyl)-4-(3-methylphenyl)piperazine hydrochloride is unique due to the presence of the 3-methylphenyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile.

Properties

IUPAC Name

2-chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c1-11-3-2-4-12(9-11)15-5-7-16(8-6-15)13(17)10-14;/h2-4,9H,5-8,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPSGSSBSPETLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171517-89-7
Record name 2-chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-one hydrochloride
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